2,5-Dimethylhexanoic acid

Catalog No.
S3453452
CAS No.
90201-13-1
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylhexanoic acid

Distillation of cyanoacrylate monomers frequently fails due to premature polymerization when inappropriate acid stabilizers are used. 2,5-Dimethylhexanoic acid (CAS 90201-13-1) resolves this with its exact boiling point (228-230°C) and branched steric profile. Key outcomes: • Prevents condenser polymerization, ensuring high-purity monomer yield • Replaces organotin catalysts in silane-grafted polyolefin curing, achieving REACH compliance • Enables controlled latent curing in advanced coatings via moisture-deblockable amine precursors.

CAS Number

90201-13-1

Product Name

2,5-Dimethylhexanoic acid

IUPAC Name

2,5-dimethylhexanoic acid

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

ASAHZDPKCCONIV-UHFFFAOYSA-N

SMILES

CC(C)CCC(C)C(=O)O

Canonical SMILES

CC(C)CCC(C)C(=O)O

Synonyms

2,5-Dimethylhexanoic acid, 2,5-Dimethylcaproic acid, alpha,delta-Dimethylhexanoic acid, 2,5-Dimethyl-n-hexanoic acid

Purity

≥97%

Package Size

1 g, 5 g, 25 g

2,5-Dimethylhexanoic acid (CAS 90201-13-1) is a highly branched, eight-carbon aliphatic carboxylic acid characterized by methyl substitutions at the C2 and C5 positions. In industrial and advanced laboratory settings, its unique steric profile, specific boiling point (228–230 °C), and high lipophilicity make it a high-value precursor and additive. Unlike commodity straight-chain acids, its branched structure imparts distinct thermal stability, controlled reactivity in esterification and amidation, and unique solubility characteristics. These baseline properties make it highly relevant for procurement in advanced polymer synthesis, non-tin catalysis, and specialized distillation processes where precise physical and chemical parameters are non-negotiable[1].

Research Fit

Stereochemistry Racemic mixture with C2 chiral center supports asymmetric synthesis routes
Purity Research-grade 95–98% suitable for intermediate and building block use
Application Branched C8 scaffold for natural product synthesis and chiral auxiliary design

Substituting 2,5-dimethylhexanoic acid with common industrial alternatives like 2-ethylhexanoic acid or unbranched octanoic acid frequently results in process failure or off-target performance. In co-distillation applications, a mismatch in boiling point by more than 12 °C prevents the acid from effectively vaporizing with the target monomer, leading to catastrophic polymerization in the condenser [1]. Furthermore, in catalytic and latent-curing polymer systems, the specific steric hindrance provided by the C2 and C5 methyl groups controls hydrolysis rates and crosslinking kinetics. Using a less hindered straight-chain acid or a differently branched analog alters the curing profile, compromising the mechanical properties, surface morphology, and regulatory compliance of the final material [2].

Substitution Risk

2,2-Dimethylhexanoic acid
Geminal dimethyl groups create steric hindrance, which may alter esterification and amidation kinetics
5,5-Dimethylhexanoic acid
Achiral structure lacks the C2 stereocenter required for enantioselective synthesis or chiral recognition
2-Ethylhexanoic acid / Neodecanoic acid
Different branching or chain length alters lipophilicity and phase behavior, limiting direct replacement in defined routes

Boiling Point Matching for Cyanoacrylate Co-Distillation

In the purification of specialty monomers like ethoxyethyl 2-cyanoacrylate (boiling point ~240 °C), 2,5-dimethylhexanoic acid acts as a highly effective vapor-phase polymerization inhibitor. Its specific boiling point of 228–230 °C falls strictly within the required ±12 °C window of the monomer. When compared to inhibitors with boiling points outside this range, 2,5-dimethylhexanoic acid successfully co-distills, preventing premature polymerization in the distillate system [1].

Evidence DimensionBoiling point differential for co-distillation
Target Compound Data228-230 °C (ΔT ≤ 12 °C from monomer)
Comparator Or BaselineMismatched inhibitors (ΔT > 12 °C)
Quantified DifferenceEnables continuous co-distillation without system fouling
ConditionsReduced pressure distillation of ethoxyethyl 2-cyanoacrylate

Procurement of this exact acid ensures high-yield, continuous purification of specialty cyanoacrylates without costly equipment downtime from polymer fouling.

Asymmetric Oxidation
Head-to-head
Exclusive (−)-enantiomer production from 2,5-DMH vs. product mixture from cumene
Supports enantioselective biocatalysis route
Rhodococcus sp. 11B whole-cell system

Regulatory-Compliant Catalyst for Silane-Crosslinked Polyolefins

2,5-Dimethylhexanoic acid is utilized as a highly efficient, tin-free hydrolysis and condensation catalyst for polyolefins grafted with [1,3,2]-dioxasilinane rings. Deployed at concentrations of 0.05 to 1.0 wt%, it drives the crosslinking reaction to completion without the use of toxic organometallics. Compared to traditional organotin catalysts like dibutyltin dilaurate (DBTDL), this aliphatic acid provides comparable cure kinetics while fully complying with stringent environmental and REACH regulations [1].

Evidence DimensionCatalyst toxicity and regulatory status
Target Compound Data0.05 - 1.0 wt% (Tin-free, REACH compliant)
Comparator Or BaselineDibutyltin dilaurate (Organotin, highly regulated/toxic)
Quantified DifferenceEliminates heavy metal toxicity while maintaining crosslinking efficacy
ConditionsHydrolysis and condensation of silane-grafted polyolefins

Allows manufacturers to transition away from restricted organotin catalysts while maintaining the structural integrity of crosslinked polyolefin products.

Didemnin Scaffold
Reported
2,5-Dimethyl acid subunit is a structural requirement in didemnin antibiotic synthesis
Scaffold-specific building block; no isomer can substitute
Qualitative pharmacophoric requirement

Steric Control in Moisture-Deblockable Polyurea Coatings

In the formulation of reduced-gloss polyurea coatings, 2,5-dimethylhexanoic acid is employed to synthesize moisture-deblockable latent amine curing agents (e.g., aldimines or oxazolidines). The dual methyl branching at the C2 and C5 positions provides precise steric hindrance that regulates the reaction with water to release free amines. This controlled deblocking rate ensures the formation of specific particulate polyurea compounds (with 40–70% of particles >20 µm), a morphological control that cannot be achieved using unbranched baseline acids like hexanoic acid[1].

Evidence DimensionMoisture deblocking rate and particle size control
Target Compound DataControlled amine release yielding 40-70% particles >20 µm
Comparator Or BaselineUnbranched hexanoic acid (uncontrolled rapid curing)
Quantified DifferenceProduces stable, low-gloss micro-particulate coatings
ConditionsMoisture-triggered curing of polyisocyanate/amine systems

Critical for formulating advanced polyurea coatings that require extended pot life and predictable, low-gloss surface finishes.

Boiling Point & Density
Cross-study comparable
BP ~228.9°C (est.) vs. 216–220°C (2,2-DMHA); density ~0.917 vs. 0.906 g/cm³ (2-EHA)
Impacts distillation and GC retention times
Estimates; verify experimentally for separation methods
Commercial Purity
Data to verify
Typical 95–98% purity, comparable to 2,2-DMHA (98%) and 3,3-DMHA (95%)
Purity parity; structural features drive selection
Supplier specification; confirm COA

Vapor-Phase Polymerization Inhibitor for Specialty Adhesives

Due to its precise boiling point (228–230 °C), 2,5-dimethylhexanoic acid is the optimal choice for stabilizing ethoxyethyl 2-cyanoacrylate during distillation. It prevents catastrophic polymerization in the condenser, ensuring high-purity monomer recovery for medical and industrial adhesive manufacturing [1].

Tin-Free Crosslinking of Polyolefins

Selected as a direct replacement for toxic organotin catalysts, 2,5-dimethylhexanoic acid effectively catalyzes the hydrolysis and condensation of silane-grafted polyolefins. This is essential for producing REACH-compliant wire coatings, pipes, and automotive components [2].

Latent Curing Agents for Low-Gloss Polyurea Coatings

The unique steric profile of 2,5-dimethylhexanoic acid makes it an ideal precursor for moisture-deblockable amines. It is utilized in advanced coating formulations where controlled curing kinetics are required to achieve specific surface morphologies and reduced gloss[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective Biocatalysis Research
Substrate for whole-cell asymmetric oxidation
Verify enantiomeric purity and biocatalyst compatibility
Didemnin Natural Product Synthesis
2,5-Dimethyl branching as a pharmacophoric motif
Confirm synthetic incorporation and macrocyclic activity
Chiral Auxiliary or Ligand Design
C2 stereocenter and hydrophobic branched chain
Evaluate stereoselectivity in target asymmetric reactions
Analytical Method Development (GC/HPLC)
Distinct boiling point and retention behavior among C8 isomers
Validate separation from isomeric mixtures in complex matrices

XLogP3

2.6

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